Cas no 2669-15-0 (2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-)

2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro- structure
2669-15-0 structure
Product Name:2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-
CAS-nummer:2669-15-0
MF:C20H24N2O4
MW:356.415565490723
CID:271014
PubChem ID:75879
Update Time:2025-04-19

2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-[4-(2-oxoazepane-1-carbonyl)benzoyl]azepan-2-one
    • 1,1'-(1,4-phenylenedicarbonyl)diazepan-2-one
    • 1,1'-(p-phenylenedicarbonyl)bis[hexahydro-2H-azepin-2-one]
    • 1,1'-terephthaloyl-bis-azepan-2-one
    • AC1L2PPS
    • AC1Q5GHI
    • Dodecahydro-1,1'-terephthaloyl-bis-azepin-2-on
    • dodecahydro-1,1'-terephthaloyl-bis-azepin-2-one
    • N,N'-terephthaloylbis(6-hexanelactam)
    • N,N'-terephthaloylbiscaprolactam
    • Oprea1_361300
    • Oprea1_745271
    • STOCK2S-21707
    • SureCN1823712
    • 1,1'-(1,4-Phenylenedicarbonyl)bis(hexahydro-2H-azepin-2-one)
    • AKOS000600113
    • 1,1'-(p-Phenylenedicarbonyl)bis(hexahydro-2H-azepin-2-one)
    • IOGGBUVFUGPCLQ-UHFFFAOYSA-N
    • SMR000009059
    • 1,1'-(1,4-Phenylenedicarbonyl)bis[hexahydro-2H-azepin-2-one]
    • EINECS 220-209-2
    • SCHEMBL1823712
    • NS00028153
    • DTXSID2062583
    • HMS2289G07
    • 2669-15-0
    • CHEMBL1894789
    • MLS000028230
    • K6AVS4FLC3
    • N,N '-Terephthaloylbiscaprolactam
    • 2H-Azepin-2-one, 1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-
    • 2H-Azepin-2-one, 1,1'-(1,4-phenylenedicarbonyl)bis(hexahydro-
    • 2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-
    • Inchi: 1S/C20H24N2O4/c23-17-7-3-1-5-13-21(17)19(25)15-9-11-16(12-10-15)20(26)22-14-6-2-4-8-18(22)24/h9-12H,1-8,13-14H2
    • InChI-sleutel: IOGGBUVFUGPCLQ-UHFFFAOYSA-N
    • LACHT: O=C1CCCCCN1C(C1C=CC(=CC=1)C(N1C(CCCCC1)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 356.17372
  • Monoisotopische massa: 356.17360725g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 2
  • Complexiteit: 516
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 74.8Ų

Experimentele eigenschappen

  • PSA: 74.76
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited